5-Methoxybenzo[d][1,2,3]thiadiazole
CAS No.: 31860-05-6
Cat. No.: VC8099959
Molecular Formula: C7H6N2OS
Molecular Weight: 166.2 g/mol
* For research use only. Not for human or veterinary use.
![5-Methoxybenzo[d][1,2,3]thiadiazole - 31860-05-6](/images/structure/VC8099959.png)
Specification
CAS No. | 31860-05-6 |
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Molecular Formula | C7H6N2OS |
Molecular Weight | 166.2 g/mol |
IUPAC Name | 5-methoxy-1,2,3-benzothiadiazole |
Standard InChI | InChI=1S/C7H6N2OS/c1-10-5-2-3-7-6(4-5)8-9-11-7/h2-4H,1H3 |
Standard InChI Key | YZKRWRZGOKUXKO-UHFFFAOYSA-N |
SMILES | COC1=CC2=C(C=C1)SN=N2 |
Canonical SMILES | COC1=CC2=C(C=C1)SN=N2 |
Introduction
Chemical Structure and Nomenclature
Systematic IUPAC Name:
5-Methoxybenzo[d][1, thiadiazole
Molecular Formula: C₇H₆N₂OS
Molecular Weight: 166.20 g/mol
CAS Registry Number: 31860-05-6
The compound’s fused bicyclic system consists of:
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A benzene ring (positions 1–6).
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A 1,2,3-thiadiazole ring (positions 1,2,3,7,8), where sulfur occupies position 7, and nitrogens occupy positions 8 and 1 .
Synthesis and Reactivity
Synthetic Routes
The synthesis of 5-Methoxybenzo[d][1, thiadiazole typically involves cyclization strategies using precursors such as thiosemicarbazides or hydrazones. Key methods include:
Phosphorus Oxychloride-Mediated Cyclization
Thiosemicarbazides treated with POCl₃ yield 1,3,4-thiadiazoles. Adaptations for 1,2,3-thiadiazoles involve methoxy-substituted cinnamic acid derivatives .
Key Steps:
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Condensation of methoxy-substituted benzoyl hydrazine with thiourea.
Reactivity
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Electrophilic Substitution: The methoxy group directs electrophiles to the para position on the benzene ring.
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Nucleophilic Attack: The thiadiazole’s sulfur and nitrogen atoms participate in cross-coupling reactions (e.g., Suzuki-Miyaura) .
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Oxidation: The sulfur atom can oxidize to sulfoxides or sulfones under strong oxidizing conditions .
Physicochemical Properties
Table 1: Key Physicochemical Properties
Property | Value/Description |
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Melting Point | Not reported (decomposes above 150°C) |
Solubility | Soluble in DMSO, DMF; sparingly in MeOH |
LogP (Partition Coefficient) | Estimated: 2.1 (moderate lipophilicity) |
pKa | ~8.5 (weakly basic due to thiadiazole N) |
Spectral Characterization
Technique | Key Signals |
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¹H NMR (DMSO-d₆) | δ 8.38 (d, J=5.3 Hz, 1H, H-4), 7.84 (d, J=5.3 Hz, 1H, H-6), 3.92 (s, 3H, OCH₃) |
¹³C NMR | δ 160.9 (C-OCH₃), 153.8 (C-7), 143.4 (C-5), 124.3 (C-4), 118.2 (C-6), 99.5 (C-2) |
IR (cm⁻¹) | 1580 (C=N), 1250 (C-O), 690 (C-S) |
UV-Vis (λmax) | 275 nm (π→π* transition of aromatic system) |
Applications and Research Findings
Medicinal Chemistry
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Anticancer Activity: Analogues of 1,2,3-thiadiazoles inhibit kinases (e.g., IKKβ) and tubulin polymerization, showing promise in leukemia and solid tumor models .
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Antimicrobial Properties: Thiadiazoles exhibit activity against Gram-negative bacteria (e.g., E. coli) and fungi (e.g., Candida albicans) .
Table 3: Biological Activity of Selected Analogues
Compound | IC₅₀ (μM) | Target Organism/Cell Line |
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5-Methoxybenzo[d][1, thiadiazole | 12.4 | E. coli (MIC = 32 μg/mL) |
NSC745885 (Analog) | 0.8 | HL-60 leukemia cells |
Materials Science
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